3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one is a complex organic compound notable for its unique combination of functional groups, including a fluorophenyl group, an oxadiazole ring, and a hydroxychromenone structure. This compound has garnered significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications, particularly in the development of therapeutic agents targeting various diseases.
The compound is classified under oxadiazole derivatives, which are known for their diverse biological activities. It is synthesized from readily available starting materials and is often explored for its pharmacological properties. The chemical formula for this compound is C17H13N3O3F, and it has a molecular weight of approximately 344.30 g/mol.
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one typically involves several steps:
These reactions may require careful control of temperature, time, and the use of solvents to optimize yields and purities.
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one can participate in various chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions employed .
The mechanism of action for 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one involves its interaction with molecular targets within biological systems:
Research indicates that such interactions can lead to significant therapeutic effects, including anti-inflammatory and anticancer activities .
The physical and chemical properties of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one are crucial for understanding its behavior in various environments:
These properties are essential for determining how the compound can be utilized in laboratory settings and potential formulations for pharmaceutical applications.
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one has several applications in scientific research:
The 1,2,4-oxadiazole segment is synthesized via a two-stage cyclocondensation between 4-fluorobenzonitrile oxide and 3-(8-methoxy-2-oxo-2H-chromen-3-yl)propanoic acid. First, the nitrile oxide precursor is generated in situ from hydroxylamine-treated 4-fluorobenzaldehyde under mild oxidation (N-chlorosuccinimide, triethylamine) [3] [8]. Subsequent cyclization with the coumarin-linked carboxylic acid occurs under refluxing toluene (110°C, 8–12 h), mediated by peptide coupling agents such as 1,1'-carbonyldiimidazole (CDI) [8]. Critical to regioselectivity is the use of non-nucleophilic bases (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene) to prevent O-alkylation side products. Nuclear magnetic resonance (¹H NMR) confirms ring formation through characteristic downfield shifts at C5–H (δ 8.9–9.1 ppm) and C3–C (δ 165–168 ppm in ¹³C NMR) [3] [8].
The 8-methoxycoumarin core is constructed using Pechmann condensation under solvent-free mechanochemical conditions [5] [7]. Equimolar 2-methoxyresorcinol and ethyl acetoacetate are ground with indium trichloride (3 mol%) in a high-speed ball mill (60 Hz, 10 min), yielding 7-hydroxy-4-methylcoumarin. Subsequent O-demethylation occurs selectively at C8 using boron tribromide (BBr₃) in dichloromethane (−78°C to 25°C), followed by methylation with iodomethane (K₂CO₃, acetone) to install the 8-methoxy group [7]. This approach achieves 85–92% yield with minimal byproducts, outperforming classical acid-catalyzed methods (e.g., concentrated H₂SO₄) that cause sulfonation or polymerization [5] [7].
Table 2: Comparison of Coumarin Synthesis Methods
Method | Catalyst | Time (min) | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional Pechmann | H₂SO₄ (conc.) | 1440 | 20–82 | 70–85 |
Ball Milling (Mechanochemical) | InCl₃ (3 mol%) | 10 | 92 | >98 |
Silica-Supported H₂SO₄ | H₂SO₄·SiO₂ | 15–30 | 82–97 | 90–95 |
Catalyst Selection and Reaction Kinetics
Optimization studies reveal that Lewis acid catalysts (e.g., InCl₃, ZnCl₂) outperform Brønsted acids in Pechmann condensations, minimizing coumarin decomposition. For oxadiazole cyclization, CDI-mediated coupling at 80°C in toluene increases yields to 78–85% compared to traditional phosphorous oxychloride (POCl₃) methods (50–65%) [3] [4]. Kinetic profiling identifies the cyclocondensation step as rate-limiting, with an activation energy (Eₐ) of 85 kJ/mol. Reducing this barrier requires precise stoichiometry (1:1 nitrile oxide:acid) and anhydrous conditions to prevent hydrolytic ring opening [8].
Solvent and Temperature Effects
Solvent screening demonstrates that aprotic polar media (e.g., dimethylformamide, acetonitrile) accelerate oxadiazole formation but lower yields (≤70%) due to side reactions. Conversely, toluene balances reactivity and selectivity, enabling 80–85% isolated yield at 110°C [3]. For Pechmann condensations, solvent-free ball milling at room temperature achieves near-quantitative conversion (92% yield) in 10 minutes, attributed to enhanced molecular diffusion and catalyst-substrate contact [7]. Post-reaction purification via ethanol recrystallization delivers HPLC purity >98%, eliminating chromatographic separations [4] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1